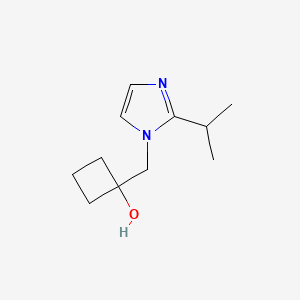
1-((2-异丙基-1H-咪唑-1-基)甲基)环丁烷-1-醇
描述
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a hydroxyl group and an imidazole moiety The imidazole ring is further substituted with an isopropyl group
科学研究应用
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Potential use as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets such as enzymes, receptors, and proteins, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target molecule . This interaction can lead to changes in the target’s function, potentially resulting in therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution within the body .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could have a variety of effects at the molecular and cellular level.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
生化分析
Biochemical Properties
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a crucial component in enzyme catalysis and protein-ligand interactions . This compound can interact with enzymes such as cytochrome P450, influencing their catalytic activity and potentially affecting metabolic pathways.
Cellular Effects
The effects of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cell surface receptors and intracellular signaling molecules can modulate pathways such as MAPK/ERK and PI3K/Akt, leading to changes in gene expression and metabolic activity . These interactions can result in altered cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol exerts its effects through binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. These molecular interactions can result in changes in gene expression and cellular responses, providing insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as in a freezer
Metabolic Pathways
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with cytochrome P450 enzymes, for example, can influence the metabolism of other drugs and endogenous compounds, affecting their bioavailability and activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetic and pharmacodynamic properties.
Subcellular Localization
The subcellular localization of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of the compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol typically involves the condensation of 1H-imidazole with a suitable cyclobutane derivative. One common method is the reaction of 1H-imidazole with 4-chloromethylcyclobutanol under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial process.
化学反应分析
Types of Reactions: 1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or other mild oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2, PBr3 (Phosphorus tribromide), or other halogenating agents.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the reduced imidazole derivative.
Substitution: Formation of the corresponding halogenated cyclobutane derivative.
相似化合物的比较
1-((2-Methyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
1-((2-Ethyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol: Similar structure but with an ethyl group instead of an isopropyl group.
1-((2-Propyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interaction profiles with molecular targets compared to its methyl, ethyl, or propyl analogs.
属性
IUPAC Name |
1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9(2)10-12-6-7-13(10)8-11(14)4-3-5-11/h6-7,9,14H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIUAMKCNFNWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


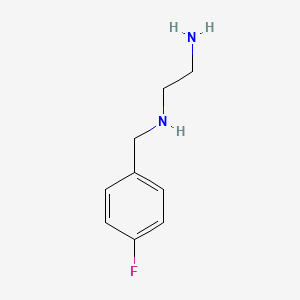
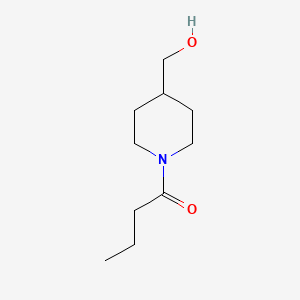
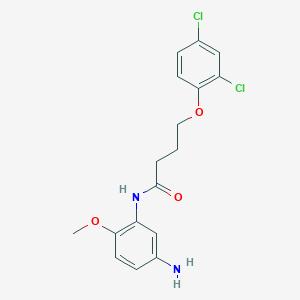
![(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine](/img/structure/B1460395.png)
![1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460396.png)
![2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine](/img/structure/B1460397.png)
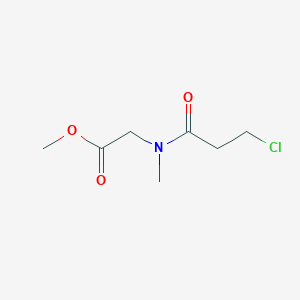
![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1460401.png)
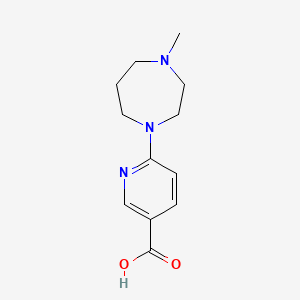

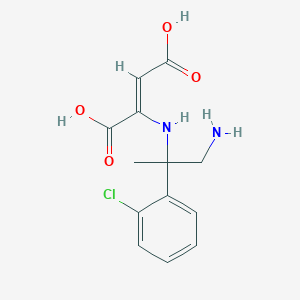
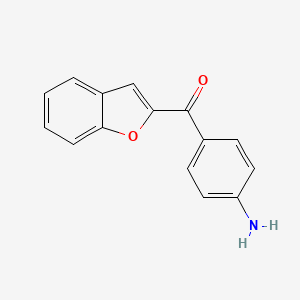
![2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine](/img/structure/B1460411.png)
